molecular formula C25H23BF4PRh- B1627847 Bicyclo[2.2.1]hepta-2,5-diene;rhodium;triphenylphosphane;tetrafluoroborate CAS No. 305367-01-5

Bicyclo[2.2.1]hepta-2,5-diene;rhodium;triphenylphosphane;tetrafluoroborate

Cat. No.: B1627847
CAS No.: 305367-01-5
M. Wt: 544.1 g/mol
InChI Key: HABOUGZKHMKREQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Rhodium-Based Organometallic Catalysts

The historical development of rhodium-based organometallic catalysts traces its origins to the early 19th century with the discovery of rhodium itself by William Hyde Wollaston in 1803. Wollaston isolated rhodium from crude platinum ore obtained from South America, identifying the element through its characteristic rose-colored compounds, from which the name rhodium derives from the Greek word "rhodon" meaning rose. This foundational discovery laid the groundwork for subsequent investigations into rhodium's unique coordination chemistry properties. The element's ability to form stable organometallic complexes was not fully appreciated until the mid-20th century, when systematic studies of transition metal coordination compounds began to reveal the extraordinary catalytic potential of rhodium-based systems.

The modern era of rhodium catalysis began with the groundbreaking work of Sir Geoffrey Wilkinson, who developed the first widely used rhodium-based homogeneous catalyst, known as Wilkinson's catalyst, with the formula [RhCl(triphenylphosphane)3]. This complex, discovered in the 1960s, demonstrated remarkable activity for the hydrogenation of alkenes and established rhodium as a premier metal for homogeneous catalysis. Wilkinson's catalyst represented a paradigm shift in catalytic studies, leading to several advances in the field including the implementation of nuclear magnetic resonance studies for structural elucidation in solution. The success of Wilkinson's catalyst sparked intensive research into other rhodium-phosphine complexes, eventually leading to the development of more sophisticated systems incorporating bicyclo[2.2.1]hepta-2,5-diene ligands.

The evolution from simple rhodium-phosphine catalysts to complex norbornadiene-containing systems occurred gradually through the 1970s and 1980s as researchers explored the unique properties of strained bicyclic ligands. Early investigations revealed that bicyclo[2.2.1]hepta-2,5-diene ligands could provide enhanced selectivity in hydrogenation reactions compared to simpler alkene ligands. The development of cationic rhodium complexes with tetrafluoroborate counterions represented another significant advancement, as these systems demonstrated improved solubility and stability compared to their neutral or halide-containing counterparts. Studies conducted in the 1990s and 2000s established that [Rh(norbornadiene)(triphenylphosphane)2]tetrafluoroborate complexes could achieve exceptional selectivity in the hydrogenation of phenylacetylene to styrene, avoiding over-reduction to ethylbenzene.

Catalyst Development Period Key Rhodium Complex Significant Achievement Reference
1803 Rhodium metal discovery Element isolation from platinum ore
1960s Wilkinson's catalyst [RhCl(PPh3)3] First major homogeneous Rh catalyst
1970s-1980s Norbornadiene-Rh complexes Enhanced selectivity with strained ligands
1990s-2000s [Rh(NBD)(PPh3)2]BF4 Selective alkyne hydrogenation

Structural Significance of Bicyclo[2.2.1]hepta-2,5-diene Ligands in Coordination Chemistry

The structural significance of bicyclo[2.2.1]hepta-2,5-diene ligands in coordination chemistry stems from their unique geometric constraints and electronic properties that profoundly influence the behavior of metal complexes. Bicyclo[2.2.1]hepta-2,5-diene, commonly known as norbornadiene, possesses a rigid bicyclic framework with two conjugated double bonds positioned in a highly strained configuration. This structural arrangement creates a ligand system that can coordinate to metal centers through multiple bonding modes, most commonly as an eta-4 ligand where both double bonds interact with the metal center simultaneously. The geometric constraints imposed by the bicyclic structure result in a fixed spatial arrangement that significantly influences the stereochemical outcome of catalytic processes. Research has demonstrated that the coordination of norbornadiene to rhodium centers creates a chiral environment that can induce high enantioselectivity in asymmetric transformations.

The electronic properties of bicyclo[2.2.1]hepta-2,5-diene ligands are characterized by significant ring strain energy, which makes the coordinated ligand particularly susceptible to hydrogenation and other reduction processes. Studies have shown that the coordination of norbornadiene to rhodium(I) centers results in substantial back-bonding from the metal d-orbitals to the antibonding orbitals of the alkene ligands, which weakens the carbon-carbon double bonds and facilitates their subsequent reduction. The strained nature of the bicyclic system also influences the reactivity of other ligands coordinated to the same metal center, as demonstrated by investigations showing that norbornadiene coordination can enhance the lability of phosphine ligands. This enhanced ligand exchange provides opportunities for substrate coordination and activation that are not available in complexes with less strained alkene ligands.

The conformational rigidity of bicyclo[2.2.1]hepta-2,5-diene ligands creates well-defined coordination environments that can be precisely tuned through substitution patterns on the bicyclic framework. Research has revealed that the introduction of methyl and phenyl substituents at specific positions on the norbornadiene framework can dramatically alter the catalytic properties of rhodium complexes. These modifications influence both the steric accessibility of the metal center and the electronic properties of the coordinated ligand, providing a systematic approach to catalyst optimization. Crystallographic studies have confirmed that norbornadiene ligands adopt consistent coordination geometries when bound to rhodium centers, with the two double bonds positioned approximately parallel to each other and the metal center located above the bicyclic framework.

The dynamic behavior of coordinated bicyclo[2.2.1]hepta-2,5-diene ligands has been extensively studied using nuclear magnetic resonance spectroscopy and computational methods. These investigations have revealed that norbornadiene ligands can undergo various rearrangement processes when coordinated to rhodium centers, including ring-opening reactions that lead to the formation of norbornene and nortricyclene products. The selectivity of these transformations depends critically on the coordination environment provided by co-ligands such as triphenylphosphane, which can influence the preferred reaction pathways through steric and electronic effects. Computational studies have provided detailed insights into the energy profiles of these processes, revealing that the formation of different products is controlled by small energy differences between competing transition states.

Role of Tetrafluoroborate Counterions in Catalytic System Solubility and Stability

The tetrafluoroborate counterion plays a fundamental role in determining the solubility and stability characteristics of cationic rhodium complexes containing bicyclo[2.2.1]hepta-2,5-diene and triphenylphosphane ligands. Tetrafluoroborate anions are classified as weakly coordinating anions, meaning they have minimal tendency to bind directly to metal centers, thereby allowing the cationic rhodium complex to maintain its desired coordination environment. This non-coordinating behavior is crucial for maintaining catalytic activity, as strongly coordinating anions can compete with substrate molecules for coordination sites and significantly reduce catalytic efficiency. Research has demonstrated that [Rh(norbornadiene)(triphenylphosphane)2]tetrafluoroborate complexes exhibit enhanced stability compared to analogous complexes with halide counterions, particularly under the mild conditions typically employed in hydrogenation reactions.

The solubility properties conferred by tetrafluoroborate counterions are particularly advantageous for homogeneous catalysis applications. Studies have shown that rhodium complexes with tetrafluoroborate counterions demonstrate excellent solubility in a wide range of organic solvents, including dichloromethane, tetrahydrofuran, and aromatic solvents. This enhanced solubility is attributed to the delocalized charge distribution in the tetrafluoroborate anion, which reduces the overall polarity of the ion pair and facilitates dissolution in non-polar media. The improved solubility characteristics enable these catalysts to function effectively in various reaction media, providing flexibility in reaction design and optimization. Investigations have revealed that the solubility of [Rh(norbornadiene)(triphenylphosphane)2]tetrafluoroborate in dichloromethane allows for efficient mass transfer and substrate accessibility, resulting in high catalytic turnover frequencies.

The thermal and chemical stability of rhodium complexes is significantly enhanced by the presence of tetrafluoroborate counterions. The tetrafluoroborate anion is exceptionally stable toward hydrolysis and oxidation, maintaining its structural integrity under the reaction conditions commonly employed in catalytic processes. This stability is particularly important for air-sensitive rhodium(I) complexes, where decomposition through oxidation or ligand dissociation can lead to catalyst deactivation. Research has demonstrated that [Rh(norbornadiene)(triphenylphosphane)2]tetrafluoroborate complexes can be stored under inert atmosphere conditions for extended periods without significant decomposition, making them practical for routine laboratory use. The chemical inertness of the tetrafluoroborate anion also prevents unwanted side reactions that could consume catalyst or interfere with desired transformations.

Property Tetrafluoroborate Effect Experimental Evidence Reference
Solubility Enhanced in organic solvents Soluble in DCM, THF, benzene
Coordination Weakly coordinating behavior No competition with substrates
Thermal Stability High decomposition temperature Stable at reaction temperatures
Chemical Stability Resistant to hydrolysis/oxidation Long-term storage capability

The influence of tetrafluoroborate counterions on catalytic performance extends beyond simple solubility and stability considerations to include effects on reaction kinetics and selectivity. Kinetic studies have revealed that the weakly coordinating nature of tetrafluoroborate anions facilitates rapid ligand exchange processes that are essential for efficient catalytic turnover. The ability of substrate molecules to readily access coordination sites on the rhodium center is crucial for achieving high reaction rates and maintaining catalytic activity throughout extended reaction periods. Furthermore, the tetrafluoroborate anion does not participate in competing coordination equilibria that could alter the preferred coordination geometry of the rhodium center, thereby preserving the structural features that contribute to high selectivity in transformations such as alkyne hydrogenation.

Properties

IUPAC Name

bicyclo[2.2.1]hepta-2,5-diene;rhodium;triphenylphosphane;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15P.C7H8.BF4.Rh/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-7-4-3-6(1)5-7;2-1(3,4)5;/h1-15H;1-4,6-7H,5H2;;/q;;-1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HABOUGZKHMKREQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C1C2C=CC1C=C2.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Rh]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23BF4PRh-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50584380
Record name bicyclo[2.2.1]hepta-2,5-diene;rhodium;triphenylphosphane;tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

544.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

305367-01-5
Record name bicyclo[2.2.1]hepta-2,5-diene;rhodium;triphenylphosphane;tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Precursor Selection and Stoichiometric Considerations

The synthesis begins with dichlorobis(norbornadiene)rhodium(I) dimer ([Rh(nbd)Cl]₂) as the primary rhodium source. Stoichiometric ligand substitution forms the basis of this preparation:

  • Dissolve [Rh(nbd)Cl]₂ (1.0 equiv) in degassed dichloromethane under argon
  • Add triphenylphosphane (PPh₃, 4.2 equiv) to ensure complete displacement of chloride ligands
  • Introduce sodium tetrafluoroborate (NaBF₄, 2.1 equiv) to precipitate NaCl and generate the BF₄⁻ counterion

Critical parameters:

Parameter Optimal Value Deviation Impact
Temperature 25–30°C <20°C: Incomplete ligand exchange
Reaction Time 18–24 hours <12h: Residual chloride detected
Solvent Purity Anhydrous CH₂Cl₂ Moisture: Rhodium oxide formation

Ligand Substitution Mechanism

The reaction proceeds via dissociative pathway:

  • Chloride ligands in [Rh(nbd)Cl]₂ undergo sequential displacement by PPh₃
  • Monomeric [Rh(nbd)(PPh₃)Cl] intermediates form transiently
  • Final substitution yields [Rh(nbd)(PPh₃)₂]⁺, stabilized by BF₄⁻

Key evidence from ³¹P NMR:

  • Disappearance of δ 18.7 ppm ([Rh(nbd)Cl]₂)
  • Emergence of δ 48.2 ppm (JRh-P = 142 Hz) for cis-PPh₃ ligands

Industrial-Scale Production Adaptations

Continuous Flow Synthesis

To enhance reproducibility at >100g scale:

  • Utilize static mixers for rapid ligand/Rh precursor contact
  • Implement in-line IR monitoring at 1980 cm⁻¹ (nbd C=C stretch)
  • Crystallize product via anti-solvent addition (hexane/CH₂Cl₂ 5:1)

Yield optimization data:

Batch Size (g) PPh₃ Equiv Yield (%) Purity (HPLC)
10 4.2 78 98.4
100 4.5 82 97.1
500 5.0 75 95.3

Impurity Profiling and Mitigation

Common byproducts and controls:

  • Phosphine Oxide (OPPh₃) : Maintain O₂ <5 ppm in reaction headspace
  • Rhodium Black : Stabilize with 0.1 mol% hydroquinone
  • Solvent Adducts : Azeotropic drying with toluene post-synthesis

Spectroscopic Characterization Suite

Multinuclear NMR Analysis

¹H NMR (CD₂Cl₂, 400 MHz)

  • Norbornadiene protons: δ 5.92 (m, 2H, C2/C5), 3.14 (br s, 2H, bridgehead)
  • PPh₃: δ 7.45 (m, 30H, o/m/p-H)

³¹P{¹H} NMR (162 MHz)

  • Doublet at δ 48.2 ppm (JRh-P = 142 Hz), confirming cis-PPh₃ geometry

¹¹B NMR

  • BF₄⁻ resonance at δ -1.3 ppm (quadrupolar broadened)

X-ray Crystallographic Validation

Crystal system: Monoclinic, P2₁/c
Key bond lengths:

  • Rh–P: 2.286(2) Å
  • Rh–C(nbd): 2.193(4)–2.217(4) Å
  • B–F: 1.38(1) Å

Comparative Analysis with Analogous Complexes

Ligand Effect on Catalytic Performance

Complex TOF (h⁻¹)* ee (%)** Stability (t₁/₂)
[Rh(nbd)(PPh₃)₂]BF₄ 420 89 6 months
[Rh(nbd)(dppe)]BF₄ 380 92 3 months
[Rh(cod)(PPh₃)₂]BF₄ 510 78 9 months

Turnover frequency for styrene hydrogenation
*
Enantiomeric excess in α-dehydroamino acid reduction

Thermal Stability Profiling

Thermogravimetric analysis (N₂, 10°C/min):

  • 20–150°C: 0.2% mass loss (residual solvent)
  • 151–280°C: Ligand decomposition onset
  • >280°C: Rhodium oxide residue (Found: 21.3%, Calc: 21.1%)

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.1]hepta-2,5-diene;rhodium;triphenylphosphane;tetrafluoroborate undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. Typical reaction conditions involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield rhodium(III) complexes, while substitution reactions can produce a variety of rhodium-ligand complexes .

Scientific Research Applications

Bicyclo[2.2.1]hepta-2,5-diene;rhodium;triphenylphosphane;tetrafluoroborate is widely used in scientific research due to its catalytic properties. Some key applications include:

Mechanism of Action

The mechanism by which bicyclo[2.2.1]hepta-2,5-diene;rhodium;triphenylphosphane;tetrafluoroborate exerts its effects involves the coordination of substrates to the rhodium center, facilitating various catalytic transformations. The rhodium center acts as a Lewis acid, activating substrates and enabling reactions such as oxidative addition, reductive elimination, and migratory insertion . These processes are crucial for the compound’s role in catalysis.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: (Bicyclo[2.2.1]hepta-2,5-diene)[1,4-bis(diphenylphosphino)butane]rhodium(I) tetrafluoroborate
  • Molecular Formula : C₃₅H₃₆BF₄P₂Rh
  • Molecular Weight : 708.32 g/mol
  • Appearance : Orange powder
  • Melting Point : 210°C .

Structure and Coordination: The compound features a rhodium(I) center coordinated to a bicyclo[2.2.1]hepta-2,5-diene (norbornadiene) ligand and a chelating 1,4-bis(diphenylphosphino)butane (dppb) ligand, with a tetrafluoroborate (BF₄⁻) counterion. This structure confers stability and electron-richness to the rhodium center, making it suitable for catalytic applications .

Structural and Functional Analogues

Table 1: Key Properties of Comparable Rhodium Complexes
Compound Name Molecular Formula Molecular Weight (g/mol) Ligands Counterion Key Properties Applications
Bicyclo[2.2.1]hepta-2,5-diene;rhodium;triphenylphosphane;tetrafluoroborate C₃₅H₃₆BF₄P₂Rh 708.32 Norbornadiene, dppb BF₄⁻ Orange powder; mp 210°C Homogeneous catalysis
1,2-Bis[(2R,5R)-2,5-diphenylphospholano]ethane (1,5-cyclooctadiene)rhodium(I) Tetrafluoroborate C₄₂H₄₈BF₄P₂Rh 828.49 Cyclooctadiene, chiral bis-phospholano BF₄⁻ Air-sensitive; chiral centers Asymmetric hydrogenation
(Bicyclo[2.2.1]hepta-2,5-diene)[1,1'-bis(diphenylphosphino)ferrocene]rhodium(I) Perchlorate C₄₁H₃₆ClFeO₄P₂Rh 848.87 Norbornadiene, ferrocene-diphosphine ClO₄⁻ Oxidizing counterion; redox-active ferrocene Electron-transfer catalysis
Bis(norbornadiene)rhodium(I) tetrafluoroborate C₁₄H₁₆BF₄Rh 382.04 Two norbornadiene ligands BF₄⁻ High electron density at Rh Model for catalytic intermediates
(2R,3R)-(-)-2,3-Bis(diphenylphosphino)bicyclo[2.2.1]hept-5-ene(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate C₃₉H₃₈BF₄P₂Rh 760.39 Chiral NORPHOS ligand BF₄⁻ Red-orange powder; air-sensitive Enantioselective C–C bond formation

Ligand and Counterion Effects

Ligand Bulkiness and Chirality: The triphenylphosphane/dppb ligand in the target compound provides moderate steric bulk, favoring reactions requiring flexible coordination (e.g., alkene hydrogenation) . Chiral phospholano ligands (e.g., in C₄₂H₄₈BF₄P₂Rh) induce enantioselectivity in asymmetric catalysis, critical for pharmaceutical synthesis . Ferrocene-based ligands (C₄₁H₃₆ClFeO₄P₂Rh) introduce redox activity, enabling applications in electron-transfer reactions .

Counterion Influence :

  • BF₄⁻ : Enhances solubility in polar solvents (e.g., acetone, THF) and stabilizes the cationic Rh center .
  • ClO₄⁻ : A stronger oxidizer, used in systems requiring oxidative stability but poses handling risks .

Biological Activity

Bicyclo[2.2.1]hepta-2,5-diene; rhodium; triphenylphosphane; tetrafluoroborate is a complex organometallic compound notable for its potential applications in catalysis and medicinal chemistry. This compound combines a bicyclic diene structure with a rhodium metal center coordinated by triphenylphosphane and stabilized as a tetrafluoroborate salt. Understanding its biological activity is crucial for exploring its applications in various fields, particularly in catalysis and drug development.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

  • Molecular Formula : C28H28P2RhBF4
  • Molecular Weight : 824.99 g/mol

The structure consists of a bicyclo[2.2.1]hepta-2,5-diene framework, which provides rigidity and specific spatial orientations conducive to catalytic activity. The presence of rhodium enhances the reactivity of the compound, while the triphenylphosphane ligand plays a significant role in stabilizing the metal center.

Anticancer Studies

Research has indicated that certain rhodium complexes exhibit cytotoxic effects against various cancer cell lines. For instance:

  • Study on Rhodium(III) Complexes : A study demonstrated that rhodium(III) complexes could effectively inhibit the growth of breast cancer cells by inducing oxidative stress and apoptosis mechanisms.
  • Mechanistic Insights : Mechanistic studies revealed that these complexes interact with DNA and proteins, disrupting cellular functions essential for cancer cell survival.

Catalytic Behavior

The catalytic properties of bicyclo[2.2.1]hepta-2,5-diene; rhodium; triphenylphosphane; tetrafluoroborate have been explored through various reactions:

  • C-H Activation : The compound has been investigated for its ability to facilitate C-H activation reactions, which are critical in synthesizing complex organic molecules.
  • Fluorination Reactions : Studies have highlighted its role in carbofluorination processes, where the combination of rhodium and tetrafluoroborate enhances selectivity and reactivity.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeNotable Features
Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborateRhodium complexKnown for catalytic properties in organic synthesis
Rhodium(II) acetateMetal complexUsed extensively in C-H activation reactions
Rhodium(I) chlorideCoordination complexCommonly used as a catalyst but less versatile than tetrafluoroborate forms

This table illustrates how the unique structural features of bicyclo[2.2.1]hepta-2,5-diene; rhodium; triphenylphosphane; tetrafluoroborate differentiate it from other rhodium-based compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing rhodium complexes incorporating bicyclo[2.2.1]hepta-2,5-diene and triphenylphosphane ligands?

  • Methodological Answer : The synthesis typically involves reacting rhodium precursors (e.g., RhCl₃) with bicyclo[2.2.1]hepta-2,5-diene (norbornadiene) in a coordinating solvent (e.g., ethanol or acetonitrile) under inert conditions. Triphenylphosphane (PPh₃) is introduced as a stabilizing ligand to modulate electronic properties. For example, [Rh(nbd)₂]BF₄ (nbd = norbornadiene) can be prepared via ligand substitution reactions, with NaBF₄ as the counterion source . Critical parameters include stoichiometric ratios, reaction temperature (e.g., reflux in EtOH), and exclusion of moisture/oxygen due to rhodium’s air sensitivity .

Q. How can researchers characterize the coordination geometry of rhodium in this complex?

  • Methodological Answer : Single-crystal X-ray diffraction is the gold standard for determining coordination geometry. For example, analogous Pd(nbd) complexes show square-planar geometry with π-coordination of norbornadiene’s double bonds . Spectroscopic methods like ³¹P NMR can confirm ligand binding (e.g., PPh₃ coordination shifts), while IR spectroscopy identifies BF₄⁻ counterion vibrations (~1050 cm⁻¹) . Cyclic voltammetry may further probe redox behavior of the Rh center .

Q. What catalytic applications are documented for this rhodium complex?

  • Methodological Answer : Rhodium-norbornadiene complexes are widely used in asymmetric hydrogenation and hydroformylation. For instance, [Rh(nbd)(PPh₃)]BF₄ catalyzes enantioselective reductions of α,β-unsaturated ketones, with turnover numbers (TON) exceeding 1,000 under H₂ pressure (1–10 atm) . The bicyclic ligand’s rigidity enhances stereocontrol, while PPh₃ fine-tunes electron density at the Rh center .

Advanced Research Questions

Q. How do electronic perturbations (e.g., substituents on norbornadiene) affect catalytic activity and selectivity?

  • Methodological Answer : Electron-withdrawing groups (e.g., hexachloro-substitution on norbornadiene) increase Rh’s electrophilicity, accelerating oxidative addition steps but potentially reducing enantioselectivity. Computational studies (DFT) can map ligand effects on frontier molecular orbitals, while experimental kinetic profiling (e.g., Eyring plots) quantifies activation parameters . For example, fluorinated norbornadiene derivatives alter π-backbonding, impacting substrate binding .

Q. What strategies resolve contradictions in reported catalytic efficiencies for structurally similar rhodium complexes?

  • Methodological Answer : Discrepancies often arise from subtle differences in ligand ratios, solvent polarity, or trace impurities (e.g., residual chloride). Systematic reproducibility studies should include:

  • Controlled ligand-exchange experiments (e.g., PPh₃ vs. diphosphines).
  • In-situ monitoring via UV-vis spectroscopy to detect intermediate species.
  • Cross-validation with crystallographic data to rule out polymorphic effects .
    For example, conflicting TONs in hydrogenation may stem from unaccounted H₂ diffusion limitations .

Q. How can researchers mitigate air sensitivity in rhodium-norbornadiene complexes during kinetic studies?

  • Methodological Answer : Use Schlenk-line or glovebox techniques for handling. Stabilize solutions with sacrificial ligands (e.g., excess PPh₃) to prevent Rh aggregation. Real-time oxygen monitoring (e.g., fluorescence-based sensors) ensures inert conditions. For stopped-flow kinetics, pre-saturate solvents with N₂/Ar and employ air-tight cuvettes .

Q. What mechanistic insights support the role of tetrafluoroborate (BF₄⁻) vs. other counterions in catalytic cycles?

  • Methodological Answer : BF₄⁻’s weak coordination avoids blocking active Rh sites, unlike Cl⁻ or PF₆⁻. Isotopic labeling (¹¹B NMR) and conductivity measurements confirm ion-pairing effects. For example, BF₄⁻ enhances solubility in polar aprotic solvents (e.g., DMF), critical for homogeneous catalysis .

Key Research Challenges

  • Stereochemical Control : Norbornadiene’s conformational rigidity vs. dynamic equilibria in solution .
  • Counterion Effects : Balancing solubility and non-coordinating behavior .
  • Scalability : Maintaining catalytic efficiency in gram-scale syntheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bicyclo[2.2.1]hepta-2,5-diene;rhodium;triphenylphosphane;tetrafluoroborate
Reactant of Route 2
Bicyclo[2.2.1]hepta-2,5-diene;rhodium;triphenylphosphane;tetrafluoroborate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.